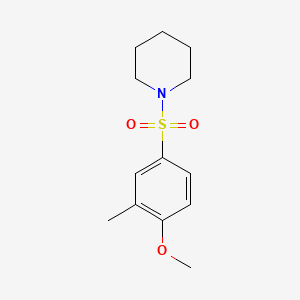
AA92593
概要
説明
AA92593は、1-(4-メトキシ-3-メチル-ベンゼンスルホニル)-ピペリジンとしても知られており、メラノプシン(OPN4)の選択的かつ競合的アンタゴニストです。メラノプシンは網膜に見られる光受容体で、概日リズムやその他の非視覚的な光への反応を調節する役割を担っています。
科学的研究の応用
AA92593は、科学研究においていくつかの用途があります。
神経生物学: 概日リズムやその他の非視覚的な光への反応を調節するメラノプシンの役割を研究するために使用されます。
光受容: this compoundは、光受容のメカニズム、特に非視覚的な光受容体のメカニズムを解明するために使用されます。
医学: 睡眠障害や季節性情動障害など、概日リズムの乱れに関連する病状の治療に潜在的な応用があります.
産業: 工業的な用途はまだ調査段階ですが、this compoundは、メラノプシン関連の経路を標的とする新しい治療薬の開発に使用できる可能性があります.
作用機序
AA92593は、メラノプシンのレチノール結合ポケットに結合することで、メラノプシンの競合的アンタゴニストとして作用します。レチノールの置換は、最終的に概日リズム調節に関与する遺伝子であるPer1の発現増加につながる、下流のシグナル伝達経路を引き起こします。 This compoundによるメラノプシン活性の阻害は、α-メラノサイト刺激ホルモンの発現増加にもつながり、メラノフォアにおけるメラニンの分散を誘導し、胚を黒化させます .
類似の化合物との比較
類似の化合物
AA29504: 同様の性質を持つ別のメラノプシンアンタゴニストですが、化学構造が異なります。
独自性
This compoundは、メラノプシンに対する高い選択性と競合的アンタゴニズムという点で独特です。 メラノプシンのレチノール結合ポケットを特異的に標的とする能力は、他のオプシンとは異なり、神経生物学および光受容の研究において貴重なツールとなります .
生化学分析
Biochemical Properties
AA92593 interacts with melanopsin (Opn4), a protein found in the retina that is involved in the regulation of circadian rhythms . It acts as an antagonist, blocking melanopsin activity . This interaction is believed to occur through competitive binding .
Cellular Effects
In cellular processes, this compound influences cell function by blocking melanopsin activity, which can affect the regulation of circadian rhythms . It also stimulates α-melanocyte-stimulating hormone (α-MSH) expression and induces melanin distribution in the melanophores .
Molecular Mechanism
At the molecular level, this compound exerts its effects by competing for binding to melanopsin . This competition inhibits melanopsin-mediated phototransduction, a process that converts light signals into cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been shown to inhibit mouse pupillary light reflex and light aversion in vivo . The stability and degradation of this compound in these settings are not currently documented.
準備方法
合成経路と反応条件
AA92593の合成は、4-メトキシ-3-メチルベンゼンスルホニルクロリドとピペリジンの反応によって行われます。この反応は通常、トリエチルアミンなどの塩基の存在下で行われ、求核置換反応を促進します。 生成物は、再結晶化やクロマトグラフィーなどの標準的な手法を用いて精製し、高純度を実現します .
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、一般的な手法としては、上記で説明した合成経路のスケールアップが考えられます。これには、収率と効率を最大化するために、温度や溶媒の選択などの反応条件を最適化することが含まれます。 工業生産では、最終製品の一貫性と純度を確保するために、厳格な品質管理措置も必要となります .
化学反応の分析
反応の種類
AA92593は、スルホニルクロリド基の存在により、主に求核置換反応を起こします。 この基は非常に反応性が高く、さまざまな求核剤によって置換され、さまざまな誘導体を生じます .
一般的な試薬と条件
試薬: トリエチルアミン、ピペリジン、4-メトキシ-3-メチルベンゼンスルホニルクロリド。
主要な生成物
4-メトキシ-3-メチルベンゼンスルホニルクロリドとピペリジンの反応で生成される主要な生成物は、this compound自身です。 その他の潜在的な生成物としては、ピペリジンを異なる求核剤に置換することで生成されるさまざまな誘導体などが考えられます .
類似化合物との比較
Similar Compounds
AA29504: Another melanopsin antagonist with similar properties but different chemical structure.
Uniqueness
AA92593 is unique in its high selectivity and competitive antagonism towards melanopsin. Its ability to specifically target the retinal-binding pocket of melanopsin distinguishes it from other opsins and makes it a valuable tool in neurobiological and phototransduction research .
特性
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-11-10-12(6-7-13(11)17-2)18(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTKLZINZGEPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AA92593 interact with melanopsin and what are the downstream effects?
A1: this compound acts as a selective antagonist of melanopsin, a light-sensitive photopigment found in a subset of retinal ganglion cells (mRGCs) [, ]. By binding to melanopsin, this compound prevents its activation by light. This inhibition has several downstream effects, including:
- Reduced α-MSH secretion: Melanopsin activation normally stimulates the release of α-melanocyte-stimulating hormone (α-MSH) from the pituitary gland. this compound blocks this pathway, leading to decreased α-MSH levels [].
- Altered melatonin production: In the eye, melanopsin activation can influence melatonin synthesis. Studies have shown that this compound administration can modulate melatonin levels in the aqueous humor, suggesting a role for melanopsin in ocular melatonin regulation [].
- Increased susceptibility to lens-induced myopia: In guinea pig models, blocking melanopsin with this compound exacerbates lens-induced myopia, indicating a protective role for melanopsin in this condition [].
Q2: What is the impact of this compound on skin pigmentation?
A2: Research using Xenopus embryos and skin cultures revealed that this compound induces skin pigmentation in an eye-dependent manner []. This effect is attributed to the inhibition of melanopsin signaling, which normally regulates skin color change in response to light and background adaptation.
Q3: How does this compound affect intraocular pressure (IOP)?
A3: Studies in rabbits demonstrated that administration of this compound leads to a decrease in IOP []. This effect was linked to this compound's ability to block melanopsin activity, subsequently influencing melatonin levels in the aqueous humor. Blocking melatonin receptors with antagonists reversed the IOP-lowering effect, suggesting a melanopsin-melatonin pathway in IOP regulation.
Q4: Beyond its role as a melanopsin antagonist, what other potential applications are being explored for this compound?
A4: While this compound is primarily recognized for its utility in melanopsin research, scientists are investigating its potential in other areas. For instance, one study explored the role of melanopsin in mediating the thermal activation of clock genes []. While the specific involvement of this compound was not detailed in this particular study, it highlights the broader implications of targeting melanopsin signaling pathways. Additionally, research on light-induced ATP release from the lens [] points to potential connections between lens physiology, melanopsin, and areas where this compound could be a valuable tool for further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


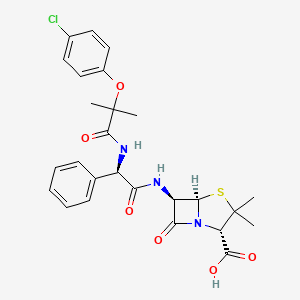
![1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B1663312.png)
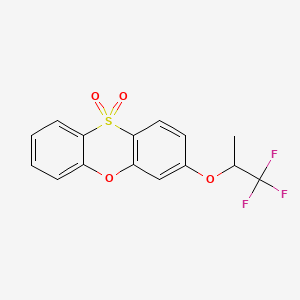
![1-[5-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]pentyl]-3,5-dimethylpyrazole](/img/structure/B1663315.png)
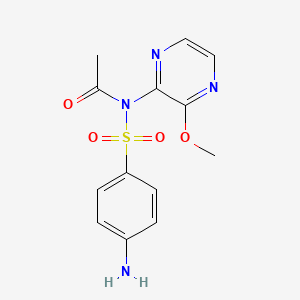




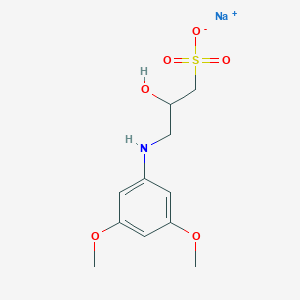



![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1663334.png)
